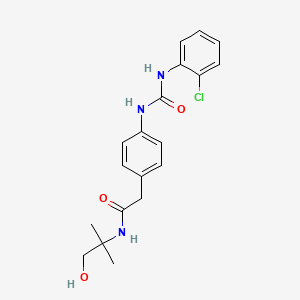

![molecular formula C9H12BrCl2N3 B2832890 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine CAS No. 1017181-08-6](/img/structure/B2832890.png)

6-Bromoimidazo[1,2-A]pyridine-2-ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromoimidazo[1,2-A]pyridine is used in organic syntheses and as pharmaceutical intermediates . It appears as pale yellow crystals or powder .

Synthesis Analysis

The compound has been used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality . The synthesis involved five steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis

The molecular formula of 6-Bromoimidazo[1,2-A]pyridine is C7H5BrN2 . The InChI Key is FXPMFQUOGYGTAM-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound has been involved in reactions that lead to the formation of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality .Physical and Chemical Properties Analysis

The compound has a melting point of 76.0-82.0°C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- The compound has been used in the synthesis of new derivatives with potential immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. It also showed inhibitory effects on LPS-stimulated NO generation and possessed cytotoxicity against various cancer cells, indicating its utility in developing treatments for immune-related conditions and cancer (H. Abdel‐Aziz et al., 2011).

Chemical Synthesis Techniques

- The compound has been involved in the development of efficient palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines, showcasing its importance in facilitating the synthesis of polyfunctional compounds through palladium-catalyzed alkenylation methods (Jamal Koubachi et al., 2008).

Ionic Liquid Promoted Synthesis

- Demonstrated the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquids, highlighting an eco-friendly and efficient method for preparing these compounds, which are crucial in various chemical reactions (A. Shaabani et al., 2006).

Modulation of Carcinogen Metabolizing Enzymes

- Investigated the modulation of carcinogen-metabolizing enzymes by new fused heterocycles pendant to derivatives, providing insights into their potential application in cancer prevention and therapy (N. Hamdy et al., 2010).

Chemosensor Applications

- The related compound, 2,6-Bis(2-benzimidazolyl)pyridine, has been employed as a chemosensor for fluoride ions, indicating the potential of similar structures for applications in chemical sensing and environmental monitoring (B. Chetia & P. Iyer, 2008).

Wirkmechanismus

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are important in the field of pharmaceutical chemistry, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .

Mode of Action

Some derivatives of this compound have shown remarkable anticonvulsant properties . Particularly, compounds carrying hydrogen bond donor groups, such as hydroxyl and amine moieties, exhibited complete protection against seizure .

Biochemical Pathways

It’s known that the compound’s anticonvulsant activity could be related to its effect on neuronal hyperexcitability and hypersynchronous neuronal firing, which are characteristic features of epilepsy .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could influence its bioavailability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7/h1-2,5-6H,3-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOBAWMJIHVRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Br)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2Z)-6-bromo-2-(cyclohexanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2832810.png)

![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2832811.png)

![13-chloro-5-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2832814.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B2832826.png)

![4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide](/img/structure/B2832828.png)